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Compound of Interest

Compound Name: PF-514273

Cat. No.: B1679703

An in-depth analysis of the pharmacokinetic and pharmacodynamic properties of PF-
05174273, a potent and reversible inhibitor of acetyl-CoA carboxylase (ACC), is presented in
this technical guide. The information is intended for researchers, scientists, and professionals
in the field of drug development.

Pharmacokinetics of PF-05174273

The pharmacokinetic profile of PF-05174273 has been characterized in healthy volunteers and
in specific populations, such as individuals with hepatic impairment.

Single Ascending Dose (SAD) in Healthy Volunteers

Following a single oral dose in healthy volunteers, PF-05174273 is absorbed, with the time to
reach maximum plasma concentration (Tmax) being approximately 2 to 4 hours. The exposure
to PF-05174273, as measured by the area under the plasma concentration-time curve (AUC)
and the maximum plasma concentration (Cmax), increases in a dose-proportional manner. The
terminal half-life of the compound is estimated to be between 21 and 29 hours.

Table 1: Pharmacokinetic Parameters of PF-05174273 Following a Single Oral Dose in Healthy
Volunteers
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Dose Cmax (ng/mL) Tmax (hr) t1/2 (hr)
(ng*hrimL)

10 mg 134 4.0 3390 29

25 mg 338 3.0 8510 28

75 mg 920 2.0 23100 25

200 mg 2250 2.0 54500 21

Data sourced from a Phase 1 clinical trial in healthy volunteers.

Multiple Ascending Dose (MAD) in Healthy Volunteers

In multiple-dose studies, PF-05174273 reached steady-state concentrations after
approximately 6 to 8 days of once-daily dosing. The accumulation of the drug in plasma was
consistent with its terminal half-life.

Table 2: Pharmacokinetic Parameters of PF-05174273 at Steady State in Healthy Volunteers

Dose (once daily) Cmax,ss (ng/mL) Tmax,ss (hr) AUCtau (ng*hr/mL)
10 mg 237 4.0 4480

25 mg 617 3.0 11800

50 mg 1150 2.0 21900

Data sourced from a Phase 1 clinical trial in healthy volunteers.

Effect of Food

The administration of PF-05174273 with a high-fat meal resulted in a delayed Tmax and a
modest increase in Cmax and AUC, suggesting that food does not have a clinically significant
impact on its absorption.

Pharmacokinetics in Hepatically Impaired Subjects
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A study in subjects with mild, moderate, and severe hepatic impairment showed that the
unbound exposure to PF-05174273 was higher in these individuals compared to healthy
controls. This suggests that dose adjustments may be necessary for patients with liver
dysfunction.

Table 3: Unbound PF-05174273 Pharmacokinetic Parameters in Hepatically Impaired Subjects
vs. Healthy Controls

Geometric Mean Unbound Geometric Mean Unbound

Population . . .
Cmax Ratio AUCIinf Ratio

Mild Hepatic Impairment 1.13 1.29

Moderate Hepatic Impairment 1.02 1.46

Severe Hepatic Impairment 1.62 2.11

Data represents the ratio of parameters in hepatically impaired subjects to those in healthy
matched controls.

Experimental Protocols: Pharmacokinetic Analysis

The pharmacokinetic parameters of PF-05174273 were determined through a series of clinical
trials.

Study Design

The studies were typically randomized, double-blind, and placebo-controlled. Doses were
administered orally to subjects after an overnight fast.

Sample Collection

Serial blood samples were collected at predefined time points before and after drug
administration. Plasma was separated from the blood samples and stored frozen until analysis.

Bioanalytical Method

The concentration of PF-05174273 in plasma samples was determined using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method.
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Pharmacokinetic Analysis

Non-compartmental analysis was used to calculate the key pharmacokinetic parameters,
including Cmax, Tmax, AUC, and terminal half-life, from the plasma concentration-time data.

Pharmacokinetic Experimental Workflow
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Caption: Workflow for Pharmacokinetic Assessment.

Pharmacodynamics of PF-05174273
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PF-05174273 is a direct inhibitor of ACC, a key enzyme in the de novo lipogenesis (DNL)
pathway. By inhibiting ACC, PF-05174273 reduces the synthesis of fatty acids.

Pharmacodynamic Effects

In clinical studies, the pharmacodynamic activity of PF-05174273 was assessed by measuring
the inhibition of fatty acid synthesis. A dose-dependent inhibition of DNL was observed
following both single and multiple doses of PF-05174273.

Table 4: Inhibition of Fatty Acid Synthesis by PF-05174273 in Healthy Volunteers

Dose Maximum Inhibition (%)
10 mg >90%
25 mg >95%
75 mg >98%
200 mg >99%

Data represents the mean maximum inhibition of fatty acid synthesis following a single dose.

Experimental Protocols: Pharmacodynamic
Analysis
Tracer Studies

The effect of PF-05174273 on DNL was evaluated using stable isotope tracer techniques.
Subjects were administered a tracer, such as [1,2-13C2]acetic acid, and the incorporation of

the tracer into plasma lipids was measured.

Sample Analysis

The enrichment of the tracer in plasma triglycerides was quantified using gas chromatography-
mass spectrometry (GC/MS). The rate of fatty acid synthesis was then calculated from the
tracer enrichment data.
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Mechanism of Action of PF-05174273
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Caption: Inhibition of ACC by PF-05174273.

« To cite this document: BenchChem. [Pharmacokinetics and pharmacodynamics of PF-
514273.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679703#pharmacokinetics-and-pharmacodynamics-
of-pf-514273]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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